3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with benzyl and 4-methoxyphenylacetyl substituents at positions 3 and 8, respectively. Spirocyclic compounds are of significant pharmaceutical interest due to their structural rigidity, which enhances binding specificity to biological targets.
Properties
IUPAC Name |
3-benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-30-19-9-7-17(8-10-19)15-20(27)25-13-11-23(12-14-25)21(28)26(22(29)24-23)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFOHOWLZHVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides as the starting material.
Acetylation with 4-methoxyphenylacetyl chloride: The final step involves the acetylation of the intermediate compound with 4-methoxyphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- PHD2/PHD3 Inhibition: Compounds 11–16 () with varied substituents at position 8 showed nanomolar inhibitory activity against PHD2, a key enzyme in hypoxia signaling. The target compound’s 4-methoxyphenylacetyl group may mimic peptide substrates, enhancing affinity .
- HIF Prolyl Hydroxylase Inhibition : Substituted analogs () with electron-donating groups (e.g., methoxy) demonstrated efficacy in anemia treatment by stabilizing HIF-α. The target compound’s methoxy group aligns with this trend .
Receptor Interactions
Therapeutic Potential
- WASp Degradation: WASp-targeting SMC #13 () with a 4-methoxybenzyl group inhibits malignant cell proliferation.
Physical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight is likely ~430–450 g/mol (cf. BG16370: 431.41 g/mol), higher than simpler analogs like 8-benzyl derivatives (259.31 g/mol) .
Biological Activity
3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a triazaspiro framework, which is known for its diverse biological activities. The presence of a methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Molecular Weight | 253.3 g/mol |
| CAS Number | 169206-62-6 |
| Solubility | Soluble in organic solvents |
Research has indicated that triazaspiro compounds can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanism of action for this compound is still under investigation; however, studies suggest it may act as an inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a significant role in cell death during ischemic conditions.
Cardiovascular Effects
A study highlighted the compound's ability to inhibit mPTP opening during myocardial infarction (MI), leading to reduced apoptotic rates and improved cardiac function upon administration during reperfusion. This suggests a protective role against ischemia-reperfusion injury in cardiac tissues .
Case Study 1: Myocardial Infarction Model
In a controlled study involving animal models of MI, administration of this compound resulted in:
- Decreased Apoptotic Rate : A significant reduction in myocardial cell apoptosis was observed.
- Improved Cardiac Function : Enhanced recovery of cardiac output post-reperfusion was noted.
- Mitochondrial Protection : Preservation of ATP levels in cardiac tissues indicated a protective effect on mitochondrial function .
Case Study 2: Antiviral Screening
In preliminary antiviral screening assays, related compounds demonstrated significant inhibition of viral replication in vitro. Although specific data on this compound are not yet available, the promising results from related structures indicate potential for further exploration in antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
